molecular formula C6H3Cl3N2O B2648615 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone CAS No. 1375065-02-3

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Cat. No.: B2648615
CAS No.: 1375065-02-3
M. Wt: 225.45
InChI Key: WSYWQFNIYCGPFK-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H3Cl3N2O and a molecular weight of 225.46 g/mol It is characterized by the presence of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethanone group at position 5

Preparation Methods

The synthesis of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the ethanone group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The chlorine atoms and the ethanone group confer reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds that can modulate biological pathways.

Comparison with Similar Compounds

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone can be compared with other chlorinated pyrimidine derivatives such as:

Properties

IUPAC Name

1-(2,4,6-trichloropyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWQFNIYCGPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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